
2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N8O2S and its molecular weight is 440.53. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A number of studies have focused on the synthesis of compounds structurally similar to 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide. For instance, Rahmouni et al. (2014) synthesized 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which are structurally related, through a series of chemical reactions, indicating the complexity and potential of synthesizing such compounds (Rahmouni et al., 2014).
Antimicrobial and Antituberculosis Activity
- Novel pyrazolopyrimidines derivatives, which share structural similarities with the compound , have been evaluated for their antimicrobial and antituberculosis activity. These studies include the work by Rahmouni et al. (2016), who synthesized and evaluated various pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). Additionally, Moraski et al. (2011) synthesized imidazo[1,2-a]pyridine-3-carboxamides with potent antituberculosis activity, highlighting the potential of such compounds in combating infectious diseases (Moraski et al., 2011).
Potential in Cancer Research
- The structural analogs of 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide have been explored for their potential in cancer research. For example, the study by Lv et al. (2017) on imidazo[1,2-a]pyridine-3-carboxamide derivatives showcases the exploration of such compounds in the field of anticancer drug development (Lv et al., 2017).
Application in Physiological Research
- In physiological research, compounds like 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide are used to gain insights into cellular processes. Grossmann (1990) discussed the application of plant growth retardants, including those with imidazole structures, in understanding the regulation of terpenoid metabolism (Grossmann, 1990).
Antipsychotic and Neurological Research
- These compounds have also been evaluated for their potential in neurological and antipsychotic research. Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, including pyrimidinecarboxamides, for evaluation as potential antipsychotic agents (Norman et al., 1996).
Other Applications
- Further research includes the exploration of these compounds in various fields such as the development of insecticidal agents, as investigated by Soliman et al. (2020), who synthesized bioactive sulfonamide thiazole derivatives for this purpose (Soliman et al., 2020).
properties
IUPAC Name |
2-[[1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O2S/c1-13-17(19(30)26(2)3)31-20(24-13)25-18(29)14-4-7-27(8-5-14)15-10-16(23-11-22-15)28-9-6-21-12-28/h6,9-12,14H,4-5,7-8H2,1-3H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXXQNILZXJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)

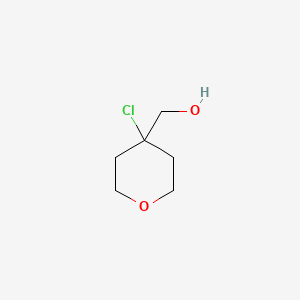
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2993402.png)
![4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2993405.png)
![Ethyl 4-[(15S)-10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2993407.png)

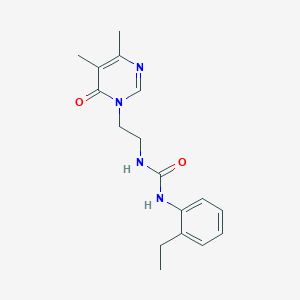
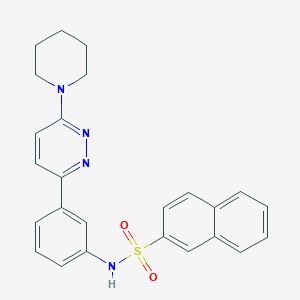
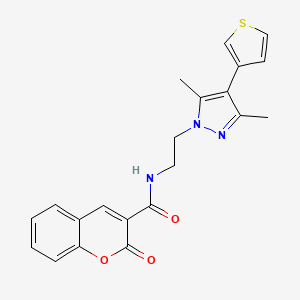

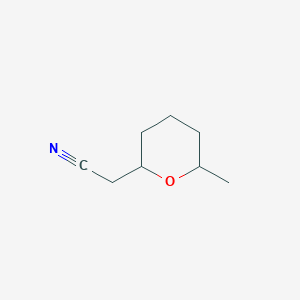

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2993419.png)